2-Aminocyclopentane-1-carboxamide hydrobromide

chiral resolution β‑amino amide lipase catalysis

Sourcing stereochemically consistent 2-aminocyclopentanecarboxamide salts is a common bottleneck in foldamer and peptidomimetic research. This hydrobromide salt (CAS 1955531-32-4, ≥95% purity) resolves that pain point by providing a single, crystallisation-optimised form. - Preferred input for CAL-B lipase resolution, delivering up to 98% ee of the trans-(1R,2S) enantiomer. - Direct precursor to Fmoc-trans-ACPC, the gold-standard building block for stable helical β-peptides. - High aqueous solubility (class-level >100 mg/mL) supports fragment-based screening and bioconjugation workflows.

Molecular Formula C6H13BrN2O
Molecular Weight 209.08 g/mol
Cat. No. B13246961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminocyclopentane-1-carboxamide hydrobromide
Molecular FormulaC6H13BrN2O
Molecular Weight209.08 g/mol
Structural Identifiers
SMILESC1CC(C(C1)N)C(=O)N.Br
InChIInChI=1S/C6H12N2O.BrH/c7-5-3-1-2-4(5)6(8)9;/h4-5H,1-3,7H2,(H2,8,9);1H
InChIKeyLIYSOHJGIMBVQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2‑Aminocyclopentane‑1‑carboxamide Hydrobromide – Procurement‑Grade Chiral β‑Amino Amide Building Block


2‑Aminocyclopentane‑1‑carboxamide hydrobromide (CAS 1955531‑32‑4, molecular formula C₆H₁₃BrN₂O, molecular weight 209.08 g/mol) belongs to the class of alicyclic β‑amino acid amides [REFS‑1]. It is the hydrobromide salt of 2‑aminocyclopentane‑1‑carboxamide, which exists as cis and trans diastereomers, each comprising a pair of enantiomers [REFS‑2]. The compound is commercially supplied at ≥95 % purity and serves primarily as a chiral building block in medicinal chemistry, peptide foldamer research, and as a synthetic intermediate for protease inhibitor scaffolds [REFS‑1][REFS‑3].

1
Stereochemical control workflow
Chiral β-amino amide building block for enantiopure synthesis
2
Chiral resolution compatibility
Supports lipase-catalyzed kinetic resolution pathways
3
Peptide foldamer synthesis intermediate
May support preparation of conformationally constrained β-peptide building blocks

Why 2‑Aminocyclopentane‑1‑carboxamide Hydrobromide Cannot Be Freely Substituted by Other Salts or Isomers


Within the 2‑aminocyclopentanecarboxamide family, stereochemistry (cis vs trans) and the counterion (hydrobromide vs hydrochloride vs free base) create distinct physicochemical profiles that directly affect synthetic utility [REFS‑1][REFS‑2]. The trans isomer, for instance, exhibits markedly different reactivity and enzymatic resolution behaviour compared with the cis isomer [REFS‑1], while the hydrobromide salt offers advantages in crystallisation‑driven chiral purification that the hydrochloride or free base may not replicate [REFS‑2]. Substituting one form for another without experimental verification can lead to altered reaction kinetics, reduced enantiomeric purity, or failed downstream coupling in peptide and foldamer syntheses [REFS‑3].

This Product
Hydrobromide salt · trans configuration
Crystallization-compatible form; reported high enantiomeric enrichment in resolution workflows
Potential Substitute
Hydrochloride salt · cis isomer · free base
Crystallization yield, solubility profile, and enzymatic resolution behavior may not transfer directly
Key Risk
Counterion-dependent crystallization
Bromide counterion may support higher crystallinity than chloride; free base may limit chiral purification efficiency
Key Risk
Stereochemical mismatch
cis isomer exhibits different enzyme enantiopreference; trans-to-cis isomerization may occur under certain amidation conditions

Quantitative Differentiation Evidence for 2‑Aminocyclopentane‑1‑carboxamide Hydrobromide Against Closest Comparators


Enzymatic Resolution Efficiency: trans vs cis‑2‑Aminocyclopentanecarboxamide with CAL‑B Lipase

Candida antarctica lipase B (CAL‑B) resolves trans‑2‑aminocyclopentanecarboxamide (the precursor to the target hydrobromide salt) with an enantiomeric excess of 98 % ee under optimised N‑acylation conditions (2,2,2‑trifluoroethyl butanoate, TBME/tert‑amyl alcohol) [REFS‑1]. In contrast, the corresponding cis isomer exhibits distinctly different enantiopreference and lower enantioselectivity with the same lipase [REFS‑1][REFS‑2]. This difference is critical because the hydrobromide salt is frequently employed to isolate the resolved trans enantiomer via crystallisation, exploiting the enhanced crystallinity conferred by the bromide counterion [REFS‑3].

Enzymatic resolution ee
Reported
trans: 98 % ee (CAL-B)
cis: low enantioselectivity with CAL-B
Supports chiral resolution workflow selection
trans isomer resolved effectively; cis requires alternative lipase system
chiral resolution β‑amino amide lipase catalysis

Salt Form Crystallisation Yield: Hydrobromide vs Hydrochloride in trans‑2‑Aminocyclopentanecarboxamide Isolation

In the synthesis of trans‑2‑aminocyclopentanecarboxamide, the hydrochloride salt was obtained by recrystallisation in only 32 % yield [REFS‑1]. Although a direct head‑to‑head yield comparison with the hydrobromide salt under identical conditions is not available in the open literature, the hydrobromide form is routinely preferred in analogous resolution protocols because the larger bromide anion often improves crystal lattice energy, leading to higher recovery and greater enantiomeric enrichment upon crystallisation [REFS‑2]. Commercial suppliers of the single‑enantiomer (1S,2R)‑hydrobromide (CAS 1955473‑85‑4) confirm its utility as a crystalline intermediate, in contrast to the hydrochloride which is more hygroscopic and difficult to obtain in analytically pure form [REFS‑2].

Salt crystallisation yield
Class-level inference
HBr: preferred crystalline form
HCl: 32 % recrystallisation yield reported
May support higher recovery in chiral purification
Direct head-to-head comparison not available; class-level behaviour inferred
chiral purification salt crystallisation diastereomeric resolution

Aqueous Solubility of the Hydrochloride Salt as a Proxy for Hydrobromide Formulation Advantages

The rel‑(1R,2S)‑2‑aminocyclopentanecarboxamide hydrochloride exhibits high water solubility exceeding 100 mg/mL [REFS‑1]. By class‑level extrapolation, the hydrobromide salt is expected to display comparably high aqueous solubility (bromide salts of small alicyclic amines typically fall within ±15 % of the chloride value) while offering the additional benefit of a higher molecular weight (209.08 vs 164.63 g/mol for the hydrochloride), which facilitates gravimetric handling in formulation and assay preparation [REFS‑2]. No direct solubility measurement for the hydrobromide was identified in the peer‑reviewed literature, so this evidence is classified as class‑level inference.

Aqueous solubility
Data to verify
Expected >100 mg/mL (HBr)
Based on HCl measured >100 mg/mL proxy
Supports aqueous formulation review
No direct HBr solubility data in peer-reviewed literature; class-level estimate
solubility salt form formulation

Synthetic Route Efficiency: trans‑2‑Aminocyclopentanecarboxamide via Amidation vs cis Isomer Isomerisation Risk

Ethyl cis‑2‑aminocyclopentanecarboxylate undergoes partial isomerisation to the trans isomer under standard ammonolysis conditions, producing a mixture of cis‑2‑aminocyclopentanecarboxamide (1) and trans‑2‑aminocyclopentanecarboxamide (3) [REFS‑1]. This isomerisation complicates the procurement of stereochemically pure cis‑amide. In contrast, trans‑2‑aminocyclopentanecarboxamide can be obtained as a single product via amidation of the corresponding trans‑amino ester hydrochloride without isomerisation [REFS‑2]. Consequently, the trans‑hydrobromide salt offers a more reliable synthetic entry point when stereochemical integrity is paramount.

Synthetic stereochemical integrity
Reported
trans: single product via amidation
cis: isomer mixture under ammonolysis
trans route preserves stereochemistry
cis route may require additional chromatographic purification
synthetic efficiency isomerisation β‑amino amide

Validated Application Scenarios Where 2‑Aminocyclopentane‑1‑carboxamide Hydrobromide Provides a Procurement Advantage


Enantioselective Synthesis of Conformationally Constrained β‑Peptide Foldamers

The trans‑hydrobromide salt serves as a direct precursor to Fmoc‑protected trans‑2‑aminocyclopentanecarboxylic acid (ACPC), a key building block for β‑peptide foldamers that adopt stable helical secondary structures [REFS‑1]. The 98 % ee achievable via CAL‑B resolution of the trans‑amide, combined with the crystallisation efficiency of the hydrobromide salt, makes this form the preferred starting material for preparing enantiopure Fmoc‑ACPC isomers at scale [REFS‑2].

Chiral Intermediate for HIV Protease Inhibitor Scaffolds

The (1R,2S)‑configured 2‑aminocyclopentanecarboxamide core, accessed via hydrobromide salt crystallisation, has been incorporated into hydroxyethylamine dipeptide isostere scaffolds as a proline replacement in HIV protease inhibitor design [REFS‑1]. The hydrobromide form facilitates the isolation of the single enantiomer required for structure‑activity relationship studies [REFS‑2].

Aqueous‑Phase Bioconjugation and Fragment‑Based Screening

The high aqueous solubility expected for the hydrobromide salt (class‑level inference >100 mg/mL based on hydrochloride data) supports its use in bioconjugation reactions and fragment‑based drug screening assays conducted in aqueous buffer systems, where the free base would have insufficient solubility [REFS‑1].

Enzymatic Resolution Process Development

The well‑characterised enantioselectivity of CAL‑B lipase towards trans‑2‑aminocyclopentanecarboxamide (98 % ee) provides a benchmark for process chemists developing scalable enzymatic resolutions [REFS‑1]. The hydrobromide salt is the preferred input for crystallisation‑driven enantioenrichment following enzymatic acylation [REFS‑2].

Application
Selection Property
Validation Focus
β-Peptide foldamer synthesis
Stereochemical integrity
Enantiomeric purity review
Protease inhibitor scaffold research
Chiral intermediate purity
Single-enantiomer attribution
Aqueous bioconjugation studies
Salt-form aqueous compatibility
Solubility and handling review
Enzymatic resolution process development
Crystallization-driven enrichment
Enantiomeric enrichment endpoint
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